molecular formula C18H13N5O3S B6018060 5-(2,1,3-Benzothiadiazol-5-yliminomethyl)-6-hydroxy-1-(2-methylphenyl)pyrimidine-2,4-dione

5-(2,1,3-Benzothiadiazol-5-yliminomethyl)-6-hydroxy-1-(2-methylphenyl)pyrimidine-2,4-dione

Cat. No.: B6018060
M. Wt: 379.4 g/mol
InChI Key: SPUPGPUUVFHYTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2,1,3-Benzothiadiazol-5-yliminomethyl)-6-hydroxy-1-(2-methylphenyl)pyrimidine-2,4-dione is a complex organic compound that features a pyrimidine core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,1,3-Benzothiadiazol-5-yliminomethyl)-6-hydroxy-1-(2-methylphenyl)pyrimidine-2,4-dione typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrimidine Core: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the Benzothiadiazole Group: This step may involve the use of coupling reactions such as Suzuki or Stille coupling to attach the benzothiadiazole moiety.

    Functional Group Modifications: Hydroxylation and other functional group modifications can be carried out using standard organic reactions such as oxidation or reduction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl group, to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions could target the imine or pyrimidine ring, leading to various reduced derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Br2, Cl2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or dyes.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. For instance:

    In medicinal chemistry: It might interact with specific enzymes or receptors, modulating their activity.

    In materials science: It could exhibit unique electronic or photophysical properties due to its conjugated structure.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2,1,3-Benzothiadiazol-5-yl)-6-hydroxy-1-phenylpyrimidine-2,4-dione
  • 5-(2,1,3-Benzothiadiazol-5-yliminomethyl)-6-hydroxy-1-(4-methylphenyl)pyrimidine-2,4-dione

Uniqueness

The uniqueness of 5-(2,1,3-Benzothiadiazol-5-yliminomethyl)-6-hydroxy-1-(2-methylphenyl)pyrimidine-2,4-dione lies in its specific substitution pattern, which can influence its chemical reactivity and physical properties. This makes it a valuable compound for targeted applications in various fields.

Properties

IUPAC Name

5-(2,1,3-benzothiadiazol-5-yliminomethyl)-6-hydroxy-1-(2-methylphenyl)pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N5O3S/c1-10-4-2-3-5-15(10)23-17(25)12(16(24)20-18(23)26)9-19-11-6-7-13-14(8-11)22-27-21-13/h2-9,25H,1H3,(H,20,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPUPGPUUVFHYTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=C(C(=O)NC2=O)C=NC3=CC4=NSN=C4C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.